![molecular formula C19H26O7 B593400 Norpterosin B glucoside CAS No. 1226785-88-1](/img/structure/B593400.png)
Norpterosin B glucoside
Overview
Description
Norpterosin B glucoside is a compound with the molecular formula C19H26O7 . It is a powder that is typically stored in a cool place, protected from air and light .
Molecular Structure Analysis
The molecular structure of Norpterosin B glucoside has been confirmed by 1H-NMR to be consistent with its molecular formula .It is soluble in solvents such as DMSO, Pyridine, Methanol, and Ethanol .
Scientific Research Applications
Marine Natural Products and Cancer
- Cytokine Release in Cancer Cells : Marine natural products like pseudopterosins, a group that includes compounds similar to Norpterosin B glucoside, have shown potential in inhibiting the release of cytokines in triple-negative breast cancer and monocytic leukemia cells. This is achieved by blocking the NF-κB signaling pathway, which results in a reduction of pro-inflammatory cytokines like IL-6, TNFα, and MCP-1 (Sperlich, Kerr, & Teusch, 2017).
Chemical Investigation and Compound Isolation
- Isolation of Sesquiterpenoids : A study focusing on Pteris semipinnata led to the isolation of various sesquiterpenoids including norpterosin B and its derivatives. These findings are crucial for understanding the chemical diversity and potential applications of these compounds (Zhan, Ying, Zhang, Li, & Shan, 2010).
Implications in Diabetes and Metabolism
- Incretin System and Diabetes Treatment : Research on incretin hormones like GLP-1, which are related to compounds like Norpterosin B glucoside, have shown significant potential in treating diabetes. These hormones stimulate insulin secretion and have been explored for their use in diabetes management (Drucker & Nauck, 2006).
Insights into Hormonal Interactions
- Leptin and Energy Regulation : Studies on hormones like leptin, which share functional similarities with compounds like Norpterosin B glucoside, provide insights into energy expenditure and regulation of body fat. This research has implications for obesity and metabolic disorders (Coppari & Bjørbæk, 2012).
Safety and Hazards
properties
IUPAC Name |
2,5,7-trimethyl-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O7/c1-8-4-11-5-9(2)15(21)14(11)10(3)12(8)7-25-19-18(24)17(23)16(22)13(6-20)26-19/h4,9,13,16-20,22-24H,5-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOWTCXDLMRZEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1=O)C(=C(C(=C2)C)COC3C(C(C(C(O3)CO)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Norpterosin B glucoside |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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